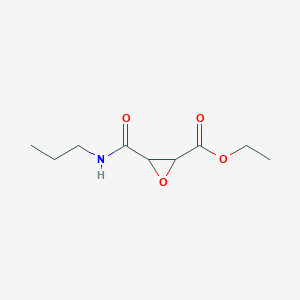
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
Cat. No. B8555344
M. Wt: 201.22 g/mol
InChI Key: IBSTYRCPQIKIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04387238
Procedure details


Following the procedure of Example 1, monoethyl potassium epoxysuccinate (1.98 g) was successively treated with oxalyl chloride (1.5 g) and n-propylamine (1.2 g) to give 1.5 g of ethyl N-propyl-2,3-epoxysuccinamate (Compound No. 16) as colorless needles melting at 58° C.
Name
monoethyl potassium epoxysuccinate
Quantity
1.98 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:6]([C:7]([OH:9])=[O:8])[CH:2]1[C:3]([OH:5])=O.[CH2:10]([K])[CH3:11].C(Cl)(=O)C(Cl)=O.[CH2:19]([NH2:22])[CH2:20][CH3:21]>>[CH2:19]([NH:22][C:3](=[O:5])[CH:2]1[O:1][CH:6]1[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:20][CH3:21] |f:0.1|
|
Inputs


Step One
|
Name
|
monoethyl potassium epoxysuccinate
|
|
Quantity
|
1.98 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(C(=O)O)C1C(=O)O.C(C)[K]
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)NC(C1C(C(=O)OCC)O1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
